DPP-IV Enzymatic Inhibition Potency and Cross-Scaffold Comparison
This compound serves as a representative of the C-(1-aryl-cyclohexyl)-methylamine chemotype, a scaffold validated for DPP-IV inhibition. While specific IC50 data for this exact compound is limited in public literature, its close structural analog (with a modified aryl group) demonstrated potent DPP-IV inhibition with an IC50 of 2.20 nM [1]. This places the C-(1-aryl-cyclohexyl)-methylamine scaffold within the low-nanomolar potency range characteristic of advanced DPP-IV inhibitors, comparable to clinically relevant agents like sitagliptin (IC50 ~18 nM) [2]. The core scaffold itself has been structurally optimized and co-crystallized with DPP-IV (PDB: 4N8E), confirming its mechanism of action [3].
| Evidence Dimension | DPP-IV Enzyme Inhibition |
|---|---|
| Target Compound Data | Analogous C-(1-aryl-cyclohexyl)-methylamine derivative: IC50 = 2.20 nM |
| Comparator Or Baseline | Sitagliptin: IC50 = 18 nM (literature baseline) |
| Quantified Difference | ~8.2-fold more potent (analog relative to baseline) |
| Conditions | In vitro enzymatic assay (recombinant DPP-IV) |
Why This Matters
Demonstrates the scaffold's inherent high potency for DPP-IV, validating its use as a starting point for lead optimization or as a reference inhibitor in comparative studies.
- [1] BindingDB BDBM50628584 (CHEMBL5408495). IC50 data for a C-(1-aryl-cyclohexyl)-methylamine derivative against DPP-4. View Source
- [2] Herman, G. A., Stevens, C., Van Dyck, K., Bergman, A., Yi, B., De Smet, M., ... & Wagner, J. A. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double‐blind, placebo‐controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688. View Source
- [3] RCSB Protein Data Bank. 4N8E: DPP4 complexed with a C-(1-aryl-cyclohexyl)-methylamine inhibitor (compound 12a). View Source
